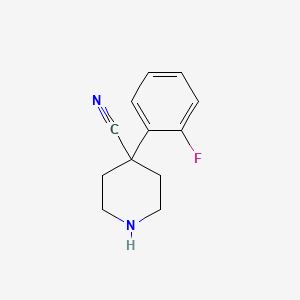

4-(2-Fluorophenyl)piperidine-4-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2-fluorophenyl)piperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2/c13-11-4-2-1-3-10(11)12(9-14)5-7-15-8-6-12/h1-4,15H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOVXJUONSKJANH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C#N)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60444709 | |

| Record name | 4-(2-fluorophenyl)piperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252002-43-0 | |

| Record name | 4-(2-fluorophenyl)piperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(2-Fluorophenyl)piperidine-4-carbonitrile chemical properties

An In-Depth Technical Guide to 4-(2-Fluorophenyl)piperidine-4-carbonitrile

Abstract

This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a functionalized piperidine derivative, it serves as a valuable molecular scaffold for the synthesis of novel therapeutic agents. This document details its core chemical and physical properties, proposes a robust synthetic pathway with mechanistic insights, and explores its reactivity. Furthermore, it discusses its potential applications in the development of central nervous system (CNS) agents and other therapeutics, drawing parallels with structurally related compounds. The guide concludes with essential safety, handling, and storage protocols, providing researchers and drug development professionals with the critical information needed to effectively and safely utilize this compound in a laboratory setting.

Molecular Identity and Physicochemical Properties

This compound is a derivative of piperidine, featuring a 2-fluorophenyl group and a nitrile functional group at the C4 position. This unique substitution pattern imparts specific steric and electronic properties that are highly relevant for its interaction with biological targets.

Chemical Structure

The structure consists of a saturated six-membered nitrogen-containing ring (piperidine). The C4 carbon is quaternary, bonded to the nitrogen at C1, two adjacent ring carbons, the ipso-carbon of the 2-fluorophenyl ring, and the carbon of the nitrile group.

Caption: 2D Chemical Structure of this compound.

Nomenclature and Identifiers

The systematic identification of a chemical compound is critical for regulatory compliance, literature searches, and procurement.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem |

| PubChem CID | 10774553 | [1] |

| Molecular Formula | C₁₂H₁₃FN₂ | [1] |

| CAS Number | 134541-01-6 | N/A |

| InChI | InChI=1S/C12H13FN2/c13-11-4-2-1-3-10(11)12(9-14)5-7-15-8-6-12/h1-4,15H,5-8H2 | [1] |

| SMILES | C1CNCC(C1)(C#N)C2=CC=CC=C2F | [1] |

Core Physicochemical Data

The following table summarizes key computed physicochemical properties which are predictive of the molecule's behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Weight | 216.25 g/mol | [1] |

| XLogP3 | 2.1 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Topological Polar Surface Area | 37.9 Ų | [1] |

Synthesis and Mechanistic Rationale

While specific literature detailing the synthesis of this compound is sparse, a robust and logical pathway can be proposed based on well-established reactions for creating α-aminonitriles, such as the Strecker synthesis. The following represents a viable, field-proven approach.

Proposed Synthetic Pathway

The synthesis initiates from the commercially available N-Boc-4-piperidone. The rationale for using the Boc-protected starting material is to prevent side reactions involving the piperidine nitrogen, which could otherwise act as a competing nucleophile. The key steps involve a modified Strecker reaction followed by deprotection.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Grignard Addition to N-Boc-4-piperidone

-

Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet is charged with N-Boc-4-piperidone dissolved in anhydrous tetrahydrofuran (THF).

-

Reaction: The solution is cooled to 0°C in an ice bath. A solution of 2-fluorophenylmagnesium bromide in THF is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5°C.

-

Causality: The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the piperidone. The Boc group is stable under these conditions and prevents the acidic N-H from quenching the Grignard reagent.

-

-

Quenching: After complete addition, the reaction is stirred for an additional 2 hours at room temperature. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude tertiary alcohol intermediate.

Step 2: Cyanation of the Tertiary Alcohol

-

Setup: The crude N-Boc-4-(2-fluorophenyl)-4-hydroxypiperidine is dissolved in anhydrous dichloromethane in a flask under a nitrogen atmosphere.

-

Reaction: The solution is cooled to 0°C. Trimethylsilyl cyanide (TMSCN) is added, followed by the catalytic addition of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). The reaction is allowed to warm to room temperature and stirred overnight.

-

Causality: The Lewis acid activates the hydroxyl group, facilitating its departure as a good leaving group (OTMS). TMSCN then serves as the cyanide source, with the cyanide anion attacking the resulting tertiary carbocation to form the desired nitrile. This is a more controlled and safer alternative to using KCN/HCl.

-

-

Workup: The reaction is quenched with saturated aqueous sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

Step 3: Boc Deprotection

-

Setup: The purified N-Boc-4-(2-fluorophenyl)piperidine-4-carbonitrile is dissolved in a 1:1 mixture of dichloromethane and trifluoroacetic acid (TFA) or a solution of HCl in 1,4-dioxane.

-

Reaction: The solution is stirred at room temperature for 1-2 hours, monitoring for the disappearance of the starting material by TLC.

-

Causality: Strong acidic conditions cleave the tert-butoxycarbonyl (Boc) protecting group, which decomposes into isobutylene and carbon dioxide, leaving the protonated piperidine nitrogen.

-

-

Isolation: The solvent and excess acid are removed under reduced pressure. The resulting residue is triturated with diethyl ether to precipitate the product as its corresponding salt (e.g., trifluoroacetate or hydrochloride). The free base can be obtained by neutralizing the salt with a base like sodium hydroxide and extracting it into an organic solvent.

Reactivity and Potential in Drug Discovery

The chemical architecture of this compound offers multiple avenues for chemical modification and presents a promising core for developing new pharmaceuticals.

Chemical Reactivity

The molecule possesses two primary reactive sites: the secondary amine of the piperidine ring and the nitrile group.

-

Piperidine Nitrogen: As a secondary amine, the nitrogen is nucleophilic and can be readily N-alkylated or N-acylated to introduce a wide variety of substituents. This position is often modified in drug candidates to modulate properties like solubility, cell permeability, and target binding affinity.

-

Nitrile Group: The nitrile can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide. It can also be reduced, typically using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, to a primary amine (aminomethyl group). Each of these transformations provides a new functional handle for further derivatization.

Significance in Medicinal Chemistry

The piperidine ring is a privileged scaffold in drug discovery, appearing in numerous approved drugs.[2][3] Its conformational flexibility allows it to present substituents in specific three-dimensional orientations, facilitating optimal interactions with enzyme active sites or receptor binding pockets. The introduction of a 2-fluorophenyl group can enhance metabolic stability by blocking potential sites of aromatic hydroxylation and can also modulate binding affinity through specific fluorine-protein interactions.

Potential Therapeutic Applications

Based on its structural motifs, this compound is a logical precursor for several classes of therapeutic agents.

-

CNS-Active Agents: Many dopamine transporter (DAT) and serotonin transporter (SERT) inhibitors, which are investigated for treating conditions like depression and substance abuse, feature a substituted piperidine core.[4][5] The specific stereochemistry and substitution pattern on the piperidine and phenyl rings are crucial for achieving high affinity and selectivity.

-

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: The nitrile group is a key pharmacophore in several DPP-4 inhibitors used for the treatment of type 2 diabetes.[6] The nitrile can form a covalent, yet reversible, bond with a serine residue in the enzyme's active site. This compound could serve as a starting point for novel DPP-4 inhibitors.

Caption: Logical relationships between the core scaffold and potential applications.

Safety, Handling, and Storage

While no specific safety data sheet (SDS) exists for this compound, a robust safety assessment can be extrapolated from structurally similar compounds, such as its 4-fluorophenyl isomer and the parent piperidine molecule.[7][8] A substance-specific risk assessment is mandatory before use.

Hazard Identification

The compound is expected to possess the following hazards based on its analogs:

| Hazard Class | GHS Statement | Source (Analog) |

| Skin Irritation | H315: Causes skin irritation | [7][9] |

| Eye Irritation | H319: Causes serious eye irritation | [7][9] |

| Respiratory Irritation | H335: May cause respiratory irritation | [7][9] |

| Acute Oral Toxicity | (Potentially) H302: Harmful if swallowed | [10] |

Handling and Personal Protective Equipment (PPE)

All handling should be performed by technically qualified individuals in a well-ventilated area, preferably within a chemical fume hood.

Caption: Standard workflow for safely handling the chemical compound.

-

Engineering Controls: Use adequate general and local exhaust ventilation to keep airborne concentrations low.[7] Facilities should be equipped with an eyewash station and safety shower.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]

-

Skin Protection: Wear suitable protective clothing and chemically resistant gloves (e.g., nitrile).[7]

-

Respiratory Protection: If ventilation is inadequate or dust/aerosols are generated, a NIOSH-approved respirator should be used.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7]

Storage and Stability

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] Keep away from incompatible substances such as strong oxidizing agents.

-

Stability: The compound is expected to be stable under recommended storage conditions. Avoid exposure to excessive heat and light.

Conclusion

This compound is a compound with significant untapped potential. Its physicochemical properties make it an attractive starting point for synthetic campaigns, and its structural features are highly relevant to modern drug discovery programs targeting CNS disorders and metabolic diseases. By understanding its synthesis, reactivity, and handling requirements as detailed in this guide, researchers can confidently and safely explore its utility in creating the next generation of therapeutic agents.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Fluorophenyl)piperidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

-

Jubilant Life Sciences Limited. (2020). Piperidine Safety Data Sheet. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Piperidine-4-carbonitrile (CAS 4395-98-6). Retrieved from [Link]

-

Westlake Corporation. (n.d.). Product Stewardship Summary: Trichloroethylene. Retrieved from [Link]

-

Ohtsuka, T., et al. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 21(23), 7418-7429. Retrieved from [Link]

-

Abe, A., et al. (2010). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series. Bioorganic & Medicinal Chemistry Letters, 20(15), 4569-4572. Retrieved from [Link]

- Google Patents. (2001). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

-

International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Retrieved from [Link]

-

Basile, T., et al. (2020). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter. ACS Chemical Neuroscience, 11(21), 3664-3681. Retrieved from [Link]

-

Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188. Retrieved from [Link]

-

Wikipedia. (n.d.). Trichloroethylene. Retrieved from [Link]

-

ChemBK. (2024). 4-(4-Fluorophenyl)piperidine. Retrieved from [Link]

-

PubChem. (n.d.). Tetrachloroethylene. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemical-Suppliers. (n.d.). Piperidine-4-carbonitrile | CAS 4395-98-6. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). Piperidine Synthesis. DTIC. Retrieved from [Link]

-

Stenutz. (n.d.). piperidine-4-carbonitrile. Retrieved from [Link]

Sources

- 1. This compound | C12H13FN2 | CID 10774553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. researchgate.net [researchgate.net]

- 4. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aksci.com [aksci.com]

- 8. chemos.de [chemos.de]

- 9. biosynth.com [biosynth.com]

- 10. 4-(4-Fluorophenyl)piperidine | C11H14FN | CID 2759136 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 4-(2-Fluorophenyl)piperidine-4-carbonitrile

CAS Number: 252002-43-0

A Core Building Block for Next-Generation Neurological Therapeutics

Abstract

This technical guide offers a comprehensive examination of 4-(2-Fluorophenyl)piperidine-4-carbonitrile, a key intermediate in modern medicinal chemistry. We will explore its synthesis, physicochemical properties, and critical applications, particularly its role as a versatile scaffold in the development of novel therapeutics targeting the central nervous system (CNS). This document is designed to be an essential resource for researchers, chemists, and drug development professionals, providing both foundational knowledge and actionable experimental insights.

The Strategic Value of the Fluorinated 4-Aryl-4-Cyanopiperidine Scaffold

The piperidine ring is one of the most prevalent N-heterocycles found in pharmaceuticals, prized for its conformational properties and ability to serve as a versatile scaffold.[1][2][3][4] The strategic incorporation of a fluorine atom onto the aryl substituent, as seen in this compound, is a deliberate design choice to enhance pharmacological properties.[1]

The Power of Fluorine: The introduction of fluorine can profoundly influence a molecule's behavior:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase a drug's half-life.[5]

-

Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution within the molecule, potentially leading to stronger and more selective interactions with target proteins.[5]

-

Lipophilicity & Permeability: Fluorination often increases lipophilicity, which can improve a molecule's ability to cross biological membranes, including the critical blood-brain barrier for CNS-targeted drugs.[5][6]

-

Basicity (pKa) Modulation: The presence of fluorine can lower the basicity of the piperidine nitrogen, a crucial factor for tuning binding characteristics and reducing potential off-target effects like hERG channel affinity, which is linked to cardiac toxicity.[6][7]

The Versatility of the Nitrile: The cyano group at the 4-position is not merely a placeholder; it is a versatile synthetic handle that can be readily transformed into other critical functional groups, such as primary amines (via reduction) or tetrazoles (via cycloaddition), enabling extensive structure-activity relationship (SAR) studies.

This unique combination of a metabolically robust C-F bond, a privileged piperidine core, and a synthetically flexible nitrile group makes this compound a high-value starting material for drug discovery programs.

Physicochemical & Spectroscopic Profile

A comprehensive understanding of the compound's properties is foundational for its effective use in synthesis and formulation.

| Property | Value | Source |

| CAS Number | 252002-43-0 | N/A |

| Molecular Formula | C₁₂H₁₃FN₂ | [8] |

| Molecular Weight | 204.24 g/mol | [8] |

| Appearance | Typically an off-white to white solid or crystalline powder | N/A |

| Solubility | Expected to be soluble in organic solvents like methanol, dichloromethane, and DMSO; poorly soluble in water | N/A |

Expected Spectroscopic Signatures

-

¹H NMR: The spectrum would feature complex multiplets in the aliphatic region (approx. 1.5-3.5 ppm) corresponding to the non-equivalent protons of the piperidine ring. The aromatic region (approx. 7.0-7.5 ppm) would show signals for the four protons of the 2-fluorophenyl group, with splitting patterns influenced by both proton-proton and proton-fluorine couplings.

-

¹³C NMR: Key signals would include the nitrile carbon (C≡N) around 120 ppm, the quaternary carbon C4 attached to the cyano and aryl groups, and the aromatic carbons, with the carbon directly bonded to fluorine exhibiting a characteristic large ¹J(C-F) coupling constant.

-

IR Spectroscopy: A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch would be prominent around 2240 cm⁻¹.

-

Mass Spectrometry: Electrospray ionization (ESI-MS) would typically show a strong protonated molecular ion peak [M+H]⁺ at m/z 205.11.

Synthesis and Mechanistic Pathway

The construction of the 4-aryl-4-cyanopiperidine scaffold is efficiently achieved through multicomponent reactions. A robust and common approach is a variation of the Strecker synthesis.

Retrosynthetic Analysis

A logical deconstruction of the target molecule reveals its key precursors: a protected 4-piperidone, 2-fluoroaniline, and a cyanide source. This highlights a convergent and efficient synthetic strategy.

Caption: Retrosynthetic pathway for this compound.

Field-Proven Experimental Protocol

This protocol describes a reliable, multi-step synthesis culminating in the desired product. The use of a Boc protecting group for the piperidine nitrogen is standard practice to prevent side reactions and facilitate purification.

Materials:

-

1-Boc-4-piperidone

-

2-Fluoroaniline

-

Trimethylsilyl cyanide (TMSCN)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

4M HCl in 1,4-Dioxane

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Workflow:

-

Step 1: Imine Formation. In a round-bottom flask, dissolve 1-Boc-4-piperidone (1.0 eq) in methanol. Add 2-fluoroaniline (1.05 eq) and stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC or LC-MS to confirm the formation of the imine intermediate.

-

Step 2: Nucleophilic Cyanation. Cool the reaction mixture to 0 °C using an ice bath. Under a fume hood, slowly add trimethylsilyl cyanide (TMSCN) (1.2 eq) dropwise. Causality: This step forms the critical C-C bond. TMSCN is used as a safer and more soluble alternative to KCN or NaCN. Allow the reaction to warm to room temperature and stir overnight.

-

Step 3: Work-up and Isolation of Intermediate. Quench the reaction by carefully adding saturated aqueous NaHCO₃. Extract the product into dichloromethane (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude Boc-protected aminonitrile can be purified by column chromatography if necessary.

-

Step 4: Boc Deprotection. Dissolve the purified intermediate from Step 3 in a minimal amount of DCM. Add an excess of 4M HCl in 1,4-dioxane (e.g., 5-10 eq) and stir at room temperature for 2-4 hours until TLC or LC-MS indicates complete removal of the Boc group.

-

Step 5: Final Product Isolation. The product, as its hydrochloride salt, will often precipitate from the reaction mixture. It can be collected by filtration, washed with a cold non-polar solvent like diethyl ether or hexanes to remove residual reagents, and dried under vacuum.

Caption: Step-by-step workflow for the synthesis of the target compound.

Applications in Drug Discovery & Medicinal Chemistry

This compound is not an active pharmaceutical ingredient itself but rather a high-value building block for creating them. Its structure is a common feature in ligands targeting CNS receptors.

-

Dopamine Transporter (DAT) Inhibitors: The 4-arylpiperidine scaffold is a well-established pharmacophore for atypical dopamine transporter inhibitors.[9] These compounds are investigated as potential treatments for psychostimulant use disorders and other conditions. The 2-fluoro substitution can be used to fine-tune selectivity and metabolic stability compared to non-fluorinated analogues.[9][10]

-

Ion Channel Blockers: Derivatives of 4-arylpiperidines have been synthesized and evaluated as potent blockers of neuronal Na⁺ and T-type Ca²⁺ channels, with applications in treating ischemic diseases.[11]

-

Antipsychotics and Other CNS Agents: The piperidine nucleus is a cornerstone in the development of antipsychotics, analgesics, and antihistamines.[3][4] This specific intermediate provides a direct route to novel analogues with potentially improved brain permeability and receptor affinity profiles.

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety.

-

Hazard Identification: Based on related compounds, this chemical should be treated as harmful if swallowed, causing skin irritation and serious eye irritation.[12][13] The nitrile group implies potential toxicity.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[12][14]

-

Handling: All operations, especially those involving volatile reagents like TMSCN or solvents, must be conducted in a certified chemical fume hood to avoid inhalation.[13][14] Avoid generating dust.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[12][13]

Conclusion

This compound represents a strategic fusion of desirable molecular features: the privileged piperidine scaffold, the modulating effects of a fluorine substituent, and the synthetic potential of a nitrile group. Its straightforward and efficient synthesis makes it a readily accessible building block for medicinal chemists. This guide has detailed its properties, a reliable synthetic protocol, and its significant applications, underscoring its importance as a core intermediate in the ongoing search for novel and effective CNS-acting therapeutics.

References

- Title: The Discovery and Strategic Application of Fluorinated Piperidines in Modern Drug Development: An In-depth Technical Guide. Source: Benchchem.

- Title: The Role of Fluorine in Medicinal Chemistry: A Focus on Piperidine Derivatives. Source: Not specified.

- Title: Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Source: The Journal of Organic Chemistry - ACS Publications.

- Title: Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Source: PMC - NIH.

- Title: Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. Source: PubMed.

- Title: this compound | C12H13FN2 | CID 10774553. Source: PubChem.

- Title: SAFETY DATA SHEET. Source: Sigma-Aldrich.

- Title: 4-(4-Fluorophenyl)piperidine-4-carbonitrile hydrochloride - Safety Data Sheet. Source: AK Scientific, Inc.

- Title: SAFETY DATA SHEET. Source: Thermo Fisher Scientific.

- Title: Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors. Source: PubMed.

- Title: Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Source: MDPI.

- Title: Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl). Source: PubMed.

- Title: Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Source: IJNRD.

- Title: 4-(4'-Fluorobenzyl)piperidine SDS, 92822-02-1 Safety Data Sheets. Source: ECHEMI.

- Title: Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. Source: PubMed Central.

- Title: (PDF) Piperidine nucleus in the field of drug discovery. Source: ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijnrd.org [ijnrd.org]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound | C12H13FN2 | CID 10774553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aksci.com [aksci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. echemi.com [echemi.com]

An In-depth Technical Guide to the Molecular Structure and Synthesis of 4-(2-Fluorophenyl)piperidine-4-carbonitrile

Audience: Researchers, scientists, and drug development professionals.

Abstract

4-(2-Fluorophenyl)piperidine-4-carbonitrile is a synthetic compound of significant interest in medicinal chemistry, primarily serving as a key intermediate in the synthesis of various pharmaceutical agents. Its structure, featuring a fluorophenyl group attached to a piperidine ring at the 4-position, which also bears a nitrile group, makes it a versatile building block for creating molecules with diverse biological activities. This guide provides a comprehensive overview of its molecular structure, detailed synthesis protocols, and methods for its characterization. We will delve into the rationale behind the synthetic route and the importance of each step, offering insights grounded in established chemical principles.

Introduction: The Significance of Fluorinated Piperidine Scaffolds

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. These modifications can lead to improved metabolic stability, enhanced binding affinity to biological targets, and altered acidity of nearby functional groups.

The piperidine ring, a saturated heterocycle, is another privileged scaffold in drug discovery, appearing in a vast number of approved drugs. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal framework for interacting with biological macromolecules.

The combination of these two features in this compound creates a molecule with considerable potential as a precursor for novel therapeutics. The nitrile group, in particular, is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions, further expanding its synthetic utility.

Molecular Structure and Properties

The core structure of this compound consists of a central piperidine ring. A 2-fluorophenyl group and a nitrile group are both attached to the same carbon atom, C4 of the piperidine ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1345413-43-3 | |

| Molecular Formula | C12H13FN2 | |

| Molecular Weight | 204.24 g/mol | |

| Appearance | White to off-white solid | |

| Purity | ≥98% (typical) | |

| Solubility | Soluble in DMSO and Methanol |

The presence of the fluorine atom on the phenyl ring introduces a significant electronic effect. The ortho-positioning of the fluorine atom can influence the conformation of the phenyl ring relative to the piperidine ring due to steric and electronic interactions.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. The following protocol outlines a common and reliable method.

Underlying Principles of the Synthesis

This synthesis is a variation of the Strecker synthesis, where a ketone is converted to an α-aminonitrile. In this case, the precursor is N-benzyl-4-piperidone, which first undergoes a reaction with 2-fluorophenylmagnesium bromide (a Grignard reagent) to form a tertiary alcohol. This is followed by dehydration to an enamine, which then reacts with a cyanide source. A more direct approach involves the reaction of a protected 4-piperidone with 2-fluorobenzonitrile. However, the most cited method involves the direct addition of the 2-fluorophenyl group and the nitrile group to the 4-piperidone core.

Experimental Workflow

Caption: A generalized workflow for the synthesis of this compound.

Detailed Protocol

Materials:

-

1-Boc-4-piperidone

-

2-Fluorophenylacetonitrile

-

Sodium ethoxide

-

Anhydrous Ethanol

-

Ethyl Acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 1-Boc-4-piperidone (1 equivalent) and 2-fluorophenylacetonitrile (1.1 equivalents) in anhydrous ethanol, add sodium ethoxide (1.2 equivalents) portion-wise at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Remove the ethanol under reduced pressure.

-

Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 4-(1-Boc-4-(2-fluorophenyl)-4-cyanopiperidine).

-

Deprotection: The Boc protecting group can be removed by treating the purified intermediate with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the final product, this compound.

Spectroscopic Characterization

Characterization of the final product is crucial to confirm its identity and purity. The following are expected spectroscopic data.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the piperidine ring protons (typically in the range of 1.5-3.5 ppm), and aromatic protons of the 2-fluorophenyl group (in the range of 7.0-7.5 ppm). The integration should correspond to 13 protons. |

| ¹³C NMR | Signals for the piperidine carbons, the aromatic carbons (with C-F coupling), and the nitrile carbon (typically around 120 ppm). |

| ¹⁹F NMR | A single signal for the fluorine atom, with coupling to the adjacent aromatic protons. |

| Mass Spec (ESI-MS) | A peak corresponding to the molecular ion [M+H]⁺ at m/z 205.11. |

| IR Spectroscopy | A characteristic sharp peak for the nitrile (C≡N) stretch around 2230-2250 cm⁻¹. |

Applications in Drug Development

While this compound is primarily a building block, its derivatives have been explored in various therapeutic areas. The core structure is found in molecules targeting:

-

Central Nervous System (CNS) Disorders: The piperidine scaffold is a common feature in many CNS-active drugs.

-

Oncology: The nitrile group can be a key pharmacophore or a precursor to other functional groups in anticancer agents.

-

Inflammatory Diseases: Derivatives have been investigated as modulators of inflammatory pathways.

The synthesis of more complex molecules from this intermediate often involves the transformation of the nitrile group. For instance, reduction of the nitrile to a primary amine allows for the introduction of new substituents, leading to a diverse library of compounds for screening.

Conclusion

This compound is a valuable synthetic intermediate in medicinal chemistry. Its straightforward synthesis and the versatility of its functional groups make it an attractive starting material for the development of novel therapeutics. The strategic incorporation of a fluorine atom and a piperidine scaffold provides a robust platform for creating drug candidates with potentially improved pharmacological profiles. This guide has provided a detailed overview of its synthesis, characterization, and potential applications, offering a solid foundation for researchers in the field.

References

Unveiling the Therapeutic Potential of 4-(2-Fluorophenyl)piperidine-4-carbonitrile: A Predictive Mechanistic Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2] Its conformational flexibility and ability to present substituents in defined spatial orientations make it a privileged structure for targeting a wide array of biological macromolecules. The compound 4-(2-Fluorophenyl)piperidine-4-carbonitrile represents a unique amalgamation of key pharmacophoric elements: a piperidine core, a 2-fluorophenyl moiety, and a geminal carbonitrile group. While the specific mechanism of action for this particular molecule is not extensively documented in publicly available literature, its structural features suggest several compelling and testable hypotheses regarding its pharmacological targets.

This technical guide provides a predictive analysis of the potential mechanisms of action for this compound. By dissecting its structure and drawing parallels with known bioactive molecules, we will explore its potential interactions with several high-value therapeutic targets. This document is intended to serve as a roadmap for researchers, offering a theoretical framework and practical experimental designs to elucidate the pharmacological profile of this intriguing compound.

Structural Features and Predicted Pharmacological Profile

The chemical architecture of this compound offers several clues to its potential biological activity. The 4-phenylpiperidine substructure is a well-established motif in compounds targeting the central nervous system.[3][4] The introduction of a fluorine atom on the phenyl ring can modulate metabolic stability, membrane permeability, and binding affinity through favorable electronic interactions. The carbonitrile group, particularly at a quaternary center, is a key feature in a number of enzyme inhibitors and receptor ligands, often participating in crucial binding interactions.[5][6]

Based on these structural alerts, we will explore three primary, plausible mechanisms of action for this compound:

-

Sigma-1 (σ1) Receptor Modulation: The piperidine scaffold is a common feature in high-affinity sigma-1 receptor ligands.[7][8][9]

-

Serotonin 5-HT2A Receptor Antagonism: The fluorophenylpiperidine moiety is present in several known 5-HT2A antagonists.[10][11]

-

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: The α-amino nitrile functionality is a hallmark of a class of potent and selective DPP-4 inhibitors.[12][13][14]

I. Predicted Mechanism 1: Sigma-1 (σ1) Receptor Modulation

Rationale for Target Consideration

The sigma-1 receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions, including ion channel regulation, neurotransmitter release, and cellular stress responses.[15] Ligands targeting this receptor have shown therapeutic potential in neuropathic pain, neurodegenerative diseases, and psychiatric disorders. A significant number of high-affinity sigma-1 receptor ligands incorporate a piperidine or piperazine scaffold.[8][9] The 4-phenylpiperidine core, in particular, is a recognized pharmacophore for sigma-1 receptor antagonists.[16] The overall lipophilicity and the presence of a basic nitrogen atom in this compound are consistent with the general requirements for sigma-1 receptor binding.

Structure-Activity Relationship (SAR) of Related Sigma-1 Ligands

The affinity of piperidine-based compounds for the sigma-1 receptor is influenced by the nature of the substituents on both the piperidine nitrogen and the 4-position.

| Compound ID | R1 (N-substituent) | R2 (4-substituent) | σ1 Ki (nM) | Reference |

| Compound 44 | -(CH2)2-N(4-methoxyphenyl)propionamide | 4-fluorobenzyl | 1.86 | [7] |

| 12a (AD353) | Varied arylalkyl | Varied | High Affinity | [8][9] |

| (+)-MR200 | N-methyl | 4-phenyl | High Affinity | [16] |

This table presents a selection of piperidine-containing compounds with high affinity for the sigma-1 receptor, illustrating the importance of the piperidine scaffold.

Hypothetical Binding and Signaling Pathway

We hypothesize that this compound acts as a sigma-1 receptor antagonist. In this model, the protonated piperidine nitrogen would form a key ionic interaction with acidic residues in the receptor's binding pocket. The 2-fluorophenyl group would likely occupy a hydrophobic sub-pocket, with the fluorine atom potentially forming favorable interactions. The nitrile group could act as a hydrogen bond acceptor, further anchoring the ligand.

By antagonizing the sigma-1 receptor, the compound could modulate downstream signaling pathways, such as the regulation of ion channels (e.g., NMDA receptors, voltage-gated potassium channels) and intracellular calcium signaling. This could lead to neuroprotective and anti-allodynic effects.

Caption: Predicted antagonistic action on the Sigma-1 receptor.

Experimental Protocol: Radioligand Binding Assay for Sigma-1 Receptor

This protocol outlines a competitive binding assay to determine the affinity of this compound for the human sigma-1 receptor.

-

Materials:

-

Membrane homogenates from cells expressing recombinant human sigma-1 receptors.

-

Radioligand: [³H]-(+)-pentazocine.

-

Non-specific binding control: Haloperidol.

-

Test compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Assay buffer: Tris-HCl buffer, pH 7.4.

-

Scintillation cocktail and vials.

-

Microplate harvester and liquid scintillation counter.

-

-

Procedure:

-

Prepare assay plates with serial dilutions of the test compound.

-

Add the cell membrane preparation to each well.

-

Add the radioligand ([³H]-(+)-pentazocine) at a concentration near its Kd.

-

For non-specific binding determination, add a high concentration of haloperidol.

-

Incubate the plates at room temperature for a specified time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a microplate harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

II. Predicted Mechanism 2: Serotonin 5-HT2A Receptor Antagonism

Rationale for Target Consideration

The serotonin 5-HT2A receptor is a G-protein coupled receptor that is a key target for atypical antipsychotics and has been implicated in the pathophysiology of depression and insomnia.[10][11] A number of potent and selective 5-HT2A antagonists feature a fluorophenylpiperidine or related arylpiperazine moiety.[17] The structural similarity of this compound to these known antagonists makes the 5-HT2A receptor a highly plausible target.

Structure-Activity Relationship (SAR) of Related 5-HT2A Antagonists

The affinity of ligands for the 5-HT2A receptor is often dictated by the nature of the aryl group and the substitution pattern on the piperidine/piperazine ring.

| Compound Class | Key Structural Features | 5-HT2A Affinity | Reference |

| Sulfonylpiperidines | 4-Fluorosulfonylpiperidine | High (Antagonists) | [11] |

| Hydantoin Derivatives | Phenylpiperazine linked to hydantoin | Moderate (Antagonists) | [17] |

| Atypical Antipsychotics | Often contain arylpiperazine/piperidine | High (Antagonists/Inverse Agonists) | [10] |

This table highlights classes of 5-HT2A antagonists that share structural motifs with the query compound.

Hypothetical Binding and Signaling Pathway

We propose that this compound functions as a 5-HT2A receptor antagonist. The protonated piperidine nitrogen is expected to form an ionic bond with a conserved aspartate residue in the transmembrane domain of the receptor. The 2-fluorophenyl ring would likely engage in hydrophobic and/or aromatic stacking interactions within the binding pocket.

Antagonism of the 5-HT2A receptor would block the downstream signaling cascade initiated by serotonin. This involves the inhibition of Gq/11 protein activation, thereby reducing the production of inositol triphosphate (IP3) and diacylglycerol (DAG), and subsequent intracellular calcium release. This mechanism is central to the therapeutic effects of many atypical antipsychotics.

Caption: Predicted 5-HT2A receptor antagonism of the Gq pathway.

Experimental Protocol: Calcium Mobilization Functional Assay

This assay measures the ability of the test compound to inhibit serotonin-induced calcium release in cells expressing the human 5-HT2A receptor.

-

Materials:

-

A stable cell line expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Serotonin (5-HT) as the agonist.

-

Test compound: this compound.

-

A known 5-HT2A antagonist as a positive control (e.g., ketanserin).

-

A fluorescence plate reader with an injection system.

-

-

Procedure:

-

Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

Add serial dilutions of the test compound or the positive control to the wells and incubate for a specified period.

-

Place the plate in the fluorescence reader and measure the baseline fluorescence.

-

Inject a concentration of serotonin that elicits a submaximal response (EC80).

-

Measure the change in fluorescence over time, which corresponds to the intracellular calcium concentration.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of the serotonin-induced calcium response for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value using non-linear regression. This value represents the concentration of the antagonist that reduces the agonist response by 50%.

-

III. Predicted Mechanism 3: Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Rationale for Target Consideration

DPP-4 is a serine protease that inactivates incretin hormones, such as GLP-1, which are involved in glucose homeostasis. Inhibitors of DPP-4 are an important class of oral anti-diabetic drugs. A prominent class of DPP-4 inhibitors is characterized by a cyanopyrrolidine or related α-amino nitrile scaffold.[14] The nitrile group in these inhibitors forms a reversible covalent bond with the catalytic serine residue of the enzyme.[5][13] The 4-carbonitrile-4-phenylpiperidine structure of the query compound mimics this key pharmacophore, making DPP-4 a very plausible target.

Structure-Activity Relationship (SAR) of Related DPP-4 Inhibitors

The potency of cyanopyrrolidine-based DPP-4 inhibitors is highly dependent on the interactions of the nitrile group and the protonated amino group within the enzyme's active site.

| Compound | Key Structural Feature | DPP-4 IC50 | Reference |

| Vildagliptin | Cyanopyrrolidine | Potent | [14] |

| Saxagliptin | Cyanopyrrolidine | Potent | [5] |

| Compound 53 | α-amino pyrrole-2-carbonitrile | 4 nM | [13] |

This table shows examples of potent DPP-4 inhibitors containing the key α-amino nitrile moiety.

Hypothetical Binding and Signaling Pathway

We hypothesize that this compound acts as a competitive, reversible inhibitor of DPP-4. In this model, the piperidine nitrogen would be protonated and interact with acidic residues (Glu205/Glu206) in the S2 subsite of the enzyme. The nitrile group would be positioned to interact with the catalytic serine (Ser630) in the S1 subsite, potentially forming a reversible covalent hemiaminal adduct. The 2-fluorophenyl group would occupy a hydrophobic pocket.

By inhibiting DPP-4, the compound would prevent the degradation of incretin hormones like GLP-1 and GIP. This would lead to increased levels of active incretins, which in turn would stimulate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells, ultimately leading to improved glycemic control.

Caption: Predicted DPP-4 inhibition workflow.

Experimental Protocol: In Vitro DPP-4 Inhibitory Assay

This protocol describes a fluorometric assay to measure the inhibitory activity of the test compound against human DPP-4.

-

Materials:

-

Recombinant human DPP-4 enzyme.

-

Fluorogenic DPP-4 substrate: Gly-Pro-AMC (7-amino-4-methylcoumarin).

-

Assay buffer: Tris-HCl buffer, pH 7.5, containing BSA.

-

Test compound: this compound.

-

A known DPP-4 inhibitor as a positive control (e.g., sitagliptin).

-

A fluorescence plate reader.

-

-

Procedure:

-

Add serial dilutions of the test compound or positive control to the wells of a black 96-well plate.

-

Add the DPP-4 enzyme solution to each well and pre-incubate for a short period at room temperature.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate Gly-Pro-AMC.

-

Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm). The rate of fluorescence increase is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence change) for each concentration of the test compound.

-

Determine the percentage of inhibition relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Calculate the IC50 value using non-linear regression analysis.

-

Conclusion

While the definitive mechanism of action of this compound requires empirical validation, its chemical structure provides a strong basis for forming testable hypotheses. The presence of the 4-phenylpiperidine core, the 2-fluoro substitution, and the geminal carbonitrile group suggests a high probability of interaction with the sigma-1 receptor, the serotonin 5-HT2A receptor, or the DPP-4 enzyme. The predictive models and detailed experimental protocols provided in this guide offer a clear and logical path forward for elucidating the pharmacological profile of this compound. By systematically evaluating these potential targets, researchers can unlock the therapeutic potential of this compound and pave the way for its development as a novel therapeutic agent.

References

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Yin, J., et al. (2020). Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain. European Journal of Medicinal Chemistry, 191, 112144. [Link]

-

Cosentino, G., et al. (2025). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry. [Link]

-

Amata, E., et al. (2025). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry. [Link]

-

Yang, X., et al. (2018). Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases. Journal of Pharmaceutical Sciences, 107(12), 3058-3066. [Link]

-

A. A. K. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. [Link]

-

Sleno, R., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Chemical Neuroscience, 12(24), 4684-4697. [Link]

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]

-

Sharma, S., et al. (2022). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Current Drug Targets, 23(14), 1338-1353. [Link]

-

T. P. (2023). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 28(1), 1. [Link]

-

Wikipedia contributors. (2023). Serotonin 5-HT2A receptor antagonist. Wikipedia, The Free Encyclopedia. [Link]

-

Fish, L. R., et al. (2005). 4-Fluorosulfonylpiperidines: selective 5-HT2A ligands for the treatment of insomnia. Bioorganic & Medicinal Chemistry Letters, 15(16), 3665-3669. [Link]

-

ResearchGate. (2023). Structure–activity relationship of piperidine derivatives with... [Link]

-

Wikipedia contributors. (2023). Phenylpiperidines. Wikipedia, The Free Encyclopedia. [Link]

-

Kaye, A. D., et al. (2018). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain and Therapy, 7(1), 17-33. [Link]

-

Canale, V., et al. (2018). Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents. Pharmacological Reports, 70(5), 995-1004. [Link]

-

Salmaso, V., et al. (2019). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry, 62(17), 8149-8164. [Link]

-

Halberstadt, A. L., et al. (2025). The Selective Serotonin 5‑HT2A Receptor Agonist (S)‑3-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)piperidine (LPH-5) Induces Persistent and Robust Antidepressant-Like Effects in Rodents. ACS Pharmacology & Translational Science. [Link]

-

QxMD. (2025). The Selective Serotonin 5‑HT 2A Receptor Agonist ( S )‑3-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)piperidine (LPH-5) Induces Persistent and Robust Antidepressant-Like Effects in Rodents. [Link]

-

Gupea. (n.d.). Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. [Link]

-

Gatchalian, J. B., et al. (2020). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. ACS Chemical Neuroscience, 11(24), 4371-4384. [Link]

-

PubChem. (n.d.). 1-Methyl-4-phenylpiperidine-4-carbonitrile. [Link]

-

Taylor & Francis. (n.d.). 4-Phenylpiperidine – Knowledge and References. [Link]

-

Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). ChemistrySelect, 8(45). [Link]

Sources

- 1. ricerca.uniba.it [ricerca.uniba.it]

- 2. researchgate.net [researchgate.net]

- 3. Phenylpiperidines - Wikipedia [en.wikipedia.org]

- 4. Making sure you're not a bot! [gupea.ub.gu.se]

- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds [usiena-air.unisi.it]

- 9. Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Serotonin 5-HT2A receptor antagonist - Wikipedia [en.wikipedia.org]

- 11. 4-Fluorosulfonylpiperidines: selective 5-HT2A ligands for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies [brieflands.com]

- 14. mdpi.com [mdpi.com]

- 15. digibug.ugr.es [digibug.ugr.es]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Core: A Technical Guide to the Biological Activity of 4-(2-Fluorophenyl)piperidine-4-carbonitrile Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(2-fluorophenyl)piperidine-4-carbonitrile scaffold represents a privileged core structure in modern medicinal chemistry, offering a unique combination of steric and electronic properties that make it a compelling starting point for the design of novel therapeutics. The strategic incorporation of a fluorine atom on the phenyl ring and a cyano group at the C4-position of the piperidine ring profoundly influences the pharmacokinetic and pharmacodynamic profiles of its derivatives. This technical guide provides an in-depth exploration of the biological activities associated with N-substituted derivatives of this core, with a particular focus on their interactions with key targets within the central nervous system (CNS). By synthesizing data from analogous chemical series, this document aims to elucidate the structure-activity relationships (SAR) that govern their potency and selectivity, and to provide robust experimental protocols for their pharmacological characterization.

Introduction: The Strategic Importance of the this compound Scaffold

The piperidine ring is a ubiquitous motif in a vast number of pharmaceuticals and natural products, prized for its ability to confer favorable physicochemical properties and to serve as a versatile scaffold for three-dimensional diversification. The introduction of a 4-aryl and a 4-cyano substituent creates a quaternary center that can significantly impact the conformational flexibility of the piperidine ring and introduce specific interactions with biological targets.

The 2-fluorophenyl group is of particular interest. The fluorine atom, with its small van der Waals radius and high electronegativity, can modulate the pKa of the piperidine nitrogen, influence metabolic stability by blocking potential sites of oxidation, and engage in specific hydrogen bonding or dipole-dipole interactions within a receptor's binding pocket. The 4-carbonitrile moiety, a potent electron-withdrawing group, can also participate in hydrogen bonding and other polar interactions, further refining the binding affinity and selectivity of the molecule.

This guide will delve into the known and potential biological activities of N-substituted derivatives of the this compound core, drawing insights from closely related chemical series to build a comprehensive understanding of their therapeutic potential.

Biological Targets and Therapeutic Potential

While comprehensive studies on a wide range of N-substituted this compound derivatives are not extensively documented in a single repository, the analysis of structurally related compounds points towards significant activity at several key CNS targets. These include monoamine transporters and opioid receptors, suggesting potential applications in the treatment of neuropsychiatric disorders and pain.

Monoamine Transporter Inhibition: A Focus on Dopamine and Serotonin

N-substituted piperidine derivatives, particularly those bearing a 4-aryl substituent, are well-established inhibitors of the dopamine transporter (DAT) and the serotonin transporter (SERT). These transporters are critical for regulating the synaptic concentrations of dopamine and serotonin, respectively, and are key targets for antidepressants, anxiolytics, and treatments for substance use disorders.

Structure-activity relationship studies on related N-benzyl piperidines have demonstrated that substituents on the N-benzyl group can significantly modulate affinity and selectivity for DAT and SERT[1]. For instance, certain substitutions can lead to compounds with high affinity for DAT in the low nanomolar range[1]. It is therefore highly probable that N-aralkyl substitution on the this compound core will yield potent monoamine transporter ligands.

Opioid Receptor Modulation: A New Frontier for Analgesia

The 4-phenylpiperidine scaffold is a classic pharmacophore found in potent opioid analgesics like fentanyl and meperidine. The substitution at the 4-position and the nature of the N-substituent are critical determinants of opioid receptor affinity and efficacy. It is conceivable that derivatives of the this compound core could exhibit significant activity at mu (µ), delta (δ), and kappa (κ) opioid receptors. The 2-fluoro substitution on the phenyl ring could influence the binding orientation within the opioid receptor, potentially leading to novel selectivity profiles and improved side-effect profiles compared to existing opioids.

Quantitative Biological Activity Data

To provide a tangible understanding of the potential potencies of derivatives of the core structure, the following table summarizes the biological activities of structurally related N-substituted piperidine compounds. It is important to note that these are not direct derivatives of this compound but serve as valuable surrogates for predicting potential activity.

| Compound Class | N-Substituent | Target | Activity (Ki, nM) | Reference |

| 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)piperidines | Substituted Benzyl | DAT | Low nM range | [1] |

| 4-(4′-chlorophenyl)-4-hydroxypiperidines | Various | Opioid (analgesia) | Significant | [2] |

| 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ols | Phenylalkyl | µ-Opioid Receptor | 0.0034 | [3] |

Experimental Protocols

The following section provides a detailed, step-by-step methodology for a key in vitro assay used to characterize the biological activity of novel compounds at the dopamine transporter. This protocol is a representative example of the rigorous experimental design required to obtain reliable and reproducible data.

Dopamine Transporter (DAT) Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the human dopamine transporter (hDAT).

Materials:

-

HEK293 cells stably expressing hDAT

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

-

Radioligand: [³H]-WIN 35,428 (specific for DAT)

-

Non-specific ligand: 10 µM GBR 12909

-

Test compounds dissolved in DMSO

-

96-well microplates

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

-

Glass fiber filters (e.g., Whatman GF/B)

-

Filtration apparatus

Workflow Diagram:

Caption: Workflow for a DAT radioligand binding assay.

Step-by-Step Procedure:

-

Cell Membrane Preparation:

-

Culture HEK293 cells stably expressing hDAT to confluency.

-

Harvest the cells and homogenize them in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well in triplicate:

-

Assay buffer

-

Test compound at various concentrations (typically a serial dilution).

-

For total binding wells: Vehicle (DMSO).

-

For non-specific binding wells: 10 µM GBR 12909.

-

-

Add a fixed concentration of [³H]-WIN 35,428 to all wells.

-

Initiate the binding reaction by adding the cell membrane preparation to all wells.

-

-

Incubation:

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a filtration apparatus.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

-

Radioactivity Measurement:

-

Transfer the filters to scintillation vials.

-

Add scintillation cocktail to each vial and allow them to equilibrate.

-

Measure the radioactivity in each vial using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the binding affinity (Ki) of the test compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Structure-Activity Relationship (SAR) Insights and Molecular Design Principles

Based on the broader literature of N-substituted piperidines, several key SAR principles can be extrapolated to guide the design of novel this compound derivatives.

Signaling Pathway Visualization:

Caption: Logic diagram of SAR for N-substituted piperidines.

-

The N-Substituent is a Key Determinant of Activity: The size, lipophilicity, and electronic nature of the substituent on the piperidine nitrogen are critical for determining both the potency and selectivity of the compound.

-

Aralkyl substituents , such as phenethyl or benzyl groups, are often optimal for achieving high affinity at monoamine transporters and opioid receptors.

-

Substitutions on the aromatic ring of the aralkyl group can fine-tune selectivity. For example, electron-withdrawing or donating groups can alter the electronic properties and steric bulk, leading to differential interactions with the binding pockets of DAT, SERT, and opioid receptors.

-

-

Chain Length and Flexibility: The length of the alkyl chain connecting an aromatic ring to the piperidine nitrogen can significantly impact activity. A two or three-carbon linker is often found to be optimal.

-

Basicity of the Piperidine Nitrogen: The pKa of the piperidine nitrogen is crucial for the initial interaction with the acidic residues in the binding sites of many CNS receptors. The 2-fluoro substituent on the phenyl ring will influence this basicity, and further modifications to the N-substituent can be used to optimize this parameter.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel CNS-active agents. By leveraging the established SAR of related piperidine series, medicinal chemists can rationally design derivatives with potent and selective activities at monoamine transporters and opioid receptors. The detailed experimental protocols provided in this guide offer a robust framework for the pharmacological evaluation of these new chemical entities.

Future research should focus on the systematic synthesis and evaluation of a library of N-substituted derivatives of this core structure to build a comprehensive SAR. This will involve exploring a diverse range of N-alkyl and N-aralkyl substituents with varying electronic and steric properties. In vivo studies will be crucial to assess the therapeutic potential of the most promising candidates for the treatment of depression, anxiety, substance abuse, and pain.

References

-

Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter. Bioorganic & Medicinal Chemistry, 2006 , 14(11), 3967-3973. [Link]

-

Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. Bioorganic & Medicinal Chemistry, 2011 , 19(18), 5628-5638. [Link]

-

Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 2004 , 47(25), 6257-6265. [Link]

-

N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide. In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US); 2004-2013. [Link]

-

Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 1989 , 32(5), 968-974. [Link]

-

Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 2021 , 12(2), 285-299. [Link]

-

Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 2022 , 13, 837555. [Link]

-

Synthesis and Structure-Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands. Journal of Medicinal Chemistry, 2002 , 45(22), 4940-4946. [Link]

-

Synthesis and biological evaluation of new N-substituted 4-(arylmethoxy)piperidines as dopamine transporter inhibitors. Bioorganic & Medicinal Chemistry Letters, 2011 , 21(10), 2954-2957. [Link]

-

Synthesis and structure-activity relationships of novel arylalkyl 4-benzyl piperazine derivatives as sigma site selective ligands. European Journal of Medicinal Chemistry, 2000 , 35(1), 107-121. [Link]

-

Opioid receptor binding affinities and selectivities at MOP, DOP and... - ResearchGate. [Link]

-

Synthesis and pharmacological activity of 4-(4′-(chlorophenyl)-4- hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 2005 , 53(1), 64-66. [Link]

-

The affinities for serotonin/dopamine receptors of the compounds 1-4. - ResearchGate. [Link]

-

Behavioral and serotonin receptor properties of 4-substituted derivatives of the hallucinogen 1-(2,5-dimethoxyphenyl)-2-aminopropane. Journal of Medicinal Chemistry, 1982 , 25(10), 1163-1168. [Link]

-

Opioid Pharmacology. Pain Physician, 2008 , 11(2 Suppl), S133-S153. [Link]

Sources

- 1. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. squ.elsevierpure.com [squ.elsevierpure.com]

- 3. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Core: A Technical Guide to 4-(2-Fluorophenyl)piperidine-4-carbonitrile in Modern Drug Discovery

Introduction: The Privileged Scaffold and the Power of Strategic Functionalization

In the landscape of medicinal chemistry, the piperidine ring stands as a "privileged scaffold," a structural motif consistently found in a vast array of clinically successful drugs.[1][2][3][4] Its prevalence is a testament to its favorable physicochemical properties, including its ability to confer aqueous solubility and provide a three-dimensional framework for precise vectoral presentation of pharmacophoric elements. However, the true potential of this scaffold is only unlocked through strategic functionalization. This guide focuses on a particularly valuable, yet nuanced, precursor: 4-(2-Fluorophenyl)piperidine-4-carbonitrile .

We will dissect the rationale behind its design, provide field-tested synthetic protocols for its preparation and elaboration, and explore its application in the discovery of high-value therapeutic candidates, with a focus on Neurokinin-1 (NK-1) receptor antagonists. This document is intended for researchers and drug development professionals seeking to leverage this powerful building block to accelerate their discovery programs.

Section 1: The Architectural Rationale—Deconstructing the Precursor

The efficacy of this compound as a precursor stems from the synergistic interplay of its three key structural components: the piperidine core, the 4-cyano group, and the ortho-fluorinated phenyl ring. Understanding the specific contribution of each is paramount to appreciating its utility.

The 4-Aryl-4-Substituted Piperidine Core: A Hub for CNS-Targeted Agents